molecular formula C7H17ClN2O B1520333 N-(2-aminoethyl)-2,2-dimethylpropanamide hydrochloride CAS No. 1235441-01-6

N-(2-aminoethyl)-2,2-dimethylpropanamide hydrochloride

Cat. No. B1520333
CAS RN: 1235441-01-6
M. Wt: 180.67 g/mol
InChI Key: USLAMOPEZCCWJC-UHFFFAOYSA-N
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Description

“N-(2-Aminoethyl) methacrylamide hydrochloride” is a monomer used for polymerization reactions. It can be used to synthesize polymers for nucleic acid complexation and polyplex formation .


Molecular Structure Analysis

The molecular structure of “N-(2-Aminoethyl) methacrylamide hydrochloride” has an empirical formula of C6H13ClN2O and a molecular weight of 164.63 .


Chemical Reactions Analysis

There’s a study discussing light-controlled radical polymerization, which could be relevant to the chemical reactions of "N-(2-aminoethyl)-2,2-dimethylpropanamide hydrochloride" .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “N-(2-Aminoethyl)acrylamide hydrochloride”, include a molecular weight of 150.61 g/mol, hydrogen bond donor count of 3, hydrogen bond acceptor count of 2, and rotatable bond count of 3 .

Scientific Research Applications

Herbicide Development

N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, a compound related to the specified chemical, has been identified as herbicidally active against annual and perennial grasses, showing potential utility in forage legumes, certain turf grasses, and cultivated crops (K. Viste, A. J. Cirovetti, B. Horrom, 1970).

Alzheimer's Disease Research

Research has utilized compounds similar to N-(2-aminoethyl)-2,2-dimethylpropanamide hydrochloride for diagnostic purposes in Alzheimer's disease. For instance, 2-(1-(6-[(2-[18F]fluoroethyl)(methyl)amino]-2-naphthyl)ethylidene)malononitrile ([18F]FDDNP), a derivative, facilitated the localization and quantification of neurofibrillary tangles and beta-amyloid plaques in living patients (K. Shoghi-Jadid et al., 2002).

Chemical Synthesis and Material Science

In chemical synthesis, derivatives of the compound have been utilized to explore new synthetic pathways. For instance, amino substituted 1-oxa-3-azabutatrienium salts, involving compounds with similar structures, have been prepared, highlighting potential in synthetic chemistry applications (E. Müller et al., 1985).

Hydrogel Development for Biomedical Applications

Hydrogels exhibiting temperature- and pH-sensitive behavior were synthesized from well-defined triblock copolymers, indicating potential applications in drug delivery and tissue engineering. The copolymers included units with similar functional groups to N-(2-aminoethyl)-2,2-dimethylpropanamide hydrochloride, underscoring the material's versatility in creating responsive biomedical materials (F. Xu, E. Kang, K. Neoh, 2006).

Mechanism of Action

While the specific mechanism of action for “N-(2-aminoethyl)-2,2-dimethylpropanamide hydrochloride” is not available, there’s a study discussing the interfacial structure and adhesion mechanism of a similar compound, "N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane" .

Safety and Hazards

The safety data sheet for “N-(2-Aminoethyl)acetamide” indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

While specific future directions for “N-(2-aminoethyl)-2,2-dimethylpropanamide hydrochloride” are not available, there’s a review discussing the main challenges and future directions in the development of haemostatic materials for wound healing .

properties

IUPAC Name

N-(2-aminoethyl)-2,2-dimethylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O.ClH/c1-7(2,3)6(10)9-5-4-8;/h4-5,8H2,1-3H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USLAMOPEZCCWJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-aminoethyl)-2,2-dimethylpropanamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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